2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its intricate molecular framework, which includes a piperidine ring, a pyrimidine ring, and several functional groups that contribute to its reactivity and biological activity.
Preparation Methods
The synthesis of 2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperidine and pyrimidine rings, followed by the introduction of the carbamoyl and isopropylphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Various substitution reactions can be performed on the aromatic ring or the piperidine ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is mediated through a combination of competitive and non-competitive inhibition mechanisms.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have shown potential as PARP-1 inhibitors with antitumor activity.
Indole derivatives: These compounds exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Properties
Molecular Formula |
C23H28N6O4 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-(4-propan-2-ylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H28N6O4/c1-12(2)13-3-5-15(6-4-13)25-21(32)16-11-17(30)26-20-18(16)22(33)28-23(27-20)29-9-7-14(8-10-29)19(24)31/h3-6,12,14,16H,7-11H2,1-2H3,(H2,24,31)(H,25,32)(H2,26,27,28,30,33) |
InChI Key |
WYUVJFGDLUZOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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